![molecular formula C18H18N2 B11242329 5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11242329.png)
5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method starts with the condensation of an appropriate benzylamine with a ketone or aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired tetrahydroindole structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely, reducing the formation of by-products and improving overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives, which are useful intermediates in pharmaceutical synthesis.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroindoles and quinoline derivatives, which can be further utilized in drug development and other chemical applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Biologically, this compound has shown promise in inhibiting the proliferation of cancer cells. Studies have demonstrated its effectiveness against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 .
Medicine
In medicine, this compound derivatives are being investigated for their potential as anti-cancer agents. Their ability to interfere with DNA synthesis and induce apoptosis in cancer cells makes them promising candidates for chemotherapy .
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are valuable intermediates in the production of various therapeutic agents .
Mecanismo De Acción
The mechanism of action of 5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with molecular targets such as DNA and specific enzymes. It can bind to DNA, causing structural changes that inhibit replication and transcription. Additionally, it may interact with enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Lacks the benzyl group, which may affect its biological activity.
5-Benzyl-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: The presence of a methyl group instead of a hydrogen atom can alter its chemical properties and biological effects.
Uniqueness
The uniqueness of 5-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole lies in its benzyl group, which enhances its lipophilicity and potentially its ability to cross cell membranes. This structural feature may contribute to its higher potency and selectivity in biological applications compared to its analogs .
Propiedades
Fórmula molecular |
C18H18N2 |
|---|---|
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
5-benzyl-1,2,3,4-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C18H18N2/c1-2-6-14(7-3-1)13-20-17-9-5-4-8-15(17)16-12-19-11-10-18(16)20/h1-9,19H,10-13H2 |
Clave InChI |
MLJFUGARSRPYSF-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1N(C3=CC=CC=C23)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


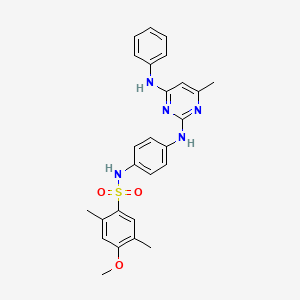
![N-(4-methylphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B11242282.png)
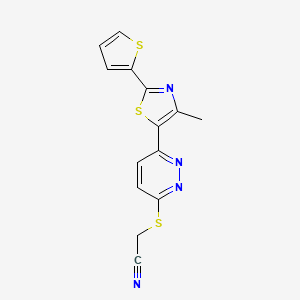
![2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11242287.png)
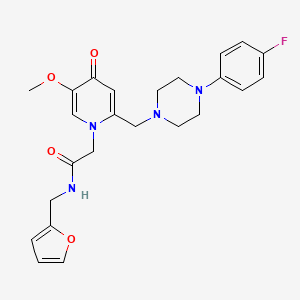
![N-(4-chlorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11242297.png)
![N,N,6-trimethyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11242300.png)
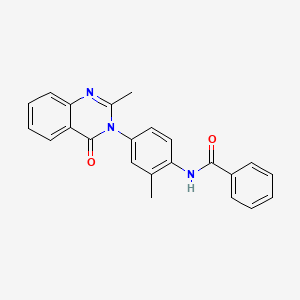
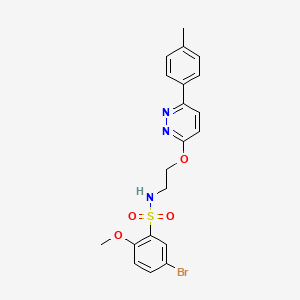
![1-(4-((1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B11242312.png)
![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylbutanamide](/img/structure/B11242319.png)
![N-benzyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11242333.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B11242337.png)
![N-(2,5-Dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11242339.png)
